![molecular formula C17H19NO5 B5713903 2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B5713903.png)
2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide
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Overview
Description
The compound “2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity . The molecule also contains multiple methoxy groups, which can influence the molecule’s physical properties and reactivity .
Scientific Research Applications
Anti-Cancer Effects
Compounds containing the trimethoxyphenyl (TMP) group, such as “2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide”, have displayed notable anti-cancer effects . They effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared and showed prominent activity against both cancer cell lines .
Anti-Fungal and Anti-Bacterial Properties
Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties . They have activities against Helicobacter pylori and Mycobacterium tuberculosis .
Antiviral Activity
There have been reports on the antiviral activity of TMP-based compounds . They hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Anti-Parasitic Agents
Compounds containing the TMP pharmacophore have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma . This indicates their potential as anti-parasitic agents .
Anti-Inflammatory Properties
These compounds have been associated with anti-inflammatory properties , thereby expanding their therapeutic scope .
Anti-Alzheimer Properties
TMP-bearing compounds have shown potential in the treatment of Alzheimer’s disease .
Anti-Depressant Properties
These compounds have also been associated with anti-depressant properties , further expanding their therapeutic scope .
Anti-Migraine Properties
TMP-bearing compounds have shown potential in the treatment of migraines .
Future Directions
Mechanism of Action
Target of Action
The compound 2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide contains a trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .
Biochemical Pathways
The TMP group is known to inhibit several proteins and enzymes, affecting multiple biochemical pathways. For instance, it inhibits tubulin, a protein that forms microtubules, which are essential for cell division . It also inhibits Hsp90, a chaperone protein that helps other proteins fold properly, stabilizes proteins against heat stress, and aids in protein degradation . Additionally, it inhibits TrxR, an enzyme that plays a role in cell growth and death .
Pharmacokinetics
The tmp group is known to be present in a wide range of therapeutically interesting drugs, including colchicine and podophyllotoxin . These drugs have been shown to have good bioavailability and are well-absorbed in the body .
Result of Action
The TMP group has been associated with anti-cancer effects by effectively inhibiting tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β . This leads to the inhibition of cell division, protein folding, and cell growth, resulting in the death of cancer cells .
properties
IUPAC Name |
2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-13-8-6-5-7-12(13)17(19)18-11-9-14(21-2)16(23-4)15(10-11)22-3/h5-10H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUILLCHWRHBFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide |
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